Niobium(3+);trichloride

Stereoselective Synthesis Pinacol Coupling Niobium(III) Reagent

Researchers requiring high diastereoselectivity in intermolecular pinacol coupling often encounter inconsistent dl/meso ratios with classical low-valent titanium reagents. Niobium(III) chloride (NbCl₃) provides a well-defined Nb(III) center for single-electron transfer (SET) reductive coupling, delivering dl/meso ratios ≥9:1 via its DME adduct. • dl/meso ≥9:1 for aliphatic aldehyde pinacol coupling • First practical Nb(III) reagent for 2-amino alcohol synthesis from imines • Discrete, reproducible catalyst for [2+2+2] cycloadditions Supplied as ≥95% purity black crystalline solid; inquire for bulk packaging and the NbCl₃(DME) complex.

Molecular Formula Cl3Nb
Molecular Weight 199.26 g/mol
CAS No. 13569-59-0
Cat. No. B086010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium(3+);trichloride
CAS13569-59-0
Molecular FormulaCl3Nb
Molecular Weight199.26 g/mol
Structural Identifiers
SMILESCl[Nb](Cl)Cl
InChIInChI=1S/3ClH.Nb/h3*1H;/q;;;+3/p-3
InChIKeyVPDYSPXEGTXWEU-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium(3+) Trichloride Core Properties and Chemical Constraints


Niobium(3+) trichloride (NbCl₃) is a low-valent transition metal halide of the Group 5 series, presenting as a black, crystalline solid with a hexagonal crystal structure [1]. The binary phase NbCl₃ is not extensively characterized in isolation; its practical utility predominantly resides in its adducts, most notably the 1,2-dimethoxyethane (DME) complex, NbCl₃(DME) [2]. This compound is fundamentally a source of the niobium(III) oxidation state, which dictates its reactivity profile as a single-electron reducing agent in organic synthesis [3]. However, it is crucial to note that NbCl₃ is insoluble in water and common organic solvents , and it undergoes thermal disproportionation to Nb metal and NbCl₅ above approximately 600-800°C [4]. These intrinsic physical and chemical limitations form the baseline for understanding its differentiated application space.

Oxidation State Nb(III) low-valent precursor for single-electron transfer chemistry
Active Form Primarily utilized as the 1,2-dimethoxyethane adduct NbCl₃(DME)
Reactivity Discrete SET reducing agent, distinct from Lewis acidic Nb(V) reagents
Solubility Insoluble in water and common organic solvents; adduct form enables solution-phase use

NbCl₃ Differentiation from Generic Halides


Substituting NbCl₃ with the more common NbCl₅ or other reducing agents (e.g., SmI₂, TiCl₃) is scientifically unsound because it directly alters the fundamental reaction mechanism and outcome. NbCl₅ is a niobium(V) species that acts primarily as a Lewis acid, whereas NbCl₃ provides a discrete Nb(III) center capable of single-electron transfer (SET) reductive coupling pathways [1]. The specific stereochemical and chemoselective outcomes observed with NbCl₃(DME) cannot be replicated by simply reducing NbCl₅ in situ, as the precise coordination environment of the pre-formed Nb(III) adduct dictates reactivity and selectivity [2]. Furthermore, the thermal stability profile of NbCl₃, specifically its tendency to disproportionate at elevated temperatures, distinguishes it from more thermally robust lower chlorides like Nb₃Cl₈, making direct substitution in high-temperature applications invalid . Therefore, generic replacement leads to divergent synthetic pathways, altered product distributions, or process failure.

This Product NbCl₃(DME) provides a discrete Nb(III) center that enables single-electron transfer reductive coupling pathways
NbCl₅ Substitute NbCl₅ is a Nb(V) Lewis acid and cannot replicate SET-based mechanisms; reaction pathway diverges
This Product NbCl₃(DME) delivers reported high anti diastereoselectivity in pinacol coupling of aliphatic aldehydes
Low-Valent Ti Reagents Classical Ti-based reagents may yield lower or more variable stereoselectivity; selectivity context may not transfer
This Product NbCl₃ exhibits a distinct thermal disproportionation profile suitable for controlled Nb-atom release above 600 °C
Lower Nb Chloride Clusters Nb₃Cl₈ and related clusters have different thermodynamic decomposition pathways; thermal profile may not transfer

Quantitative Evidence: Niobium(3+) Trichloride vs. Analogs


High Anti Diastereoselectivity in Pinacol Coupling

NbCl₃(DME) exhibits exceptionally high anti diastereoselectivity in the intermolecular pinacol coupling of aliphatic aldehydes, achieving a dl/meso ratio of ≥9:1. This selectivity is notably higher than that typically observed with low-valent titanium reagents, which are classic alternatives for pinacol coupling but often suffer from variable selectivity depending on substrate and conditions [1].

Pinacol Coupling Selectivity
Class-level
dl/meso ratio ≥ 9:1
High anti diastereoselectivity context for aliphatic aldehyde coupling
Supports stereochemical route planning; class-level comparison to Ti reagents
Stereoselective Synthesis Pinacol Coupling Niobium(III) Reagent Diastereoselectivity

XAS Oxidation State Fingerprinting for Nb(III) Species

X-ray absorption spectroscopy (XAS) provides a definitive fingerprint for identifying the +III oxidation state in niobium precursors like NbCl₃(DME), distinguishing it from commonly used +V (e.g., NbCl₅) and +IV states. This study established that NbCl₃(DME) had not been structurally characterized prior to this work, despite its prevalence, providing the first spectroscopic benchmark for this catalytically competent species [1].

XAS Oxidation State ID
Head-to-head
Nb(III) fingerprint via XANES edge energy shift vs. Nb(V) and Nb(IV)
Supports oxidation state verification for research-grade material QC
First structural benchmark reported for NbCl₃(DME); source-specific review
X-ray Absorption Spectroscopy Oxidation State Analysis Niobium Precursor Characterization Catalyst Speciation

Thermal Stability and Disproportionation of NbCl₃

NbCl₃ exhibits a unique thermal stability profile characterized by stability up to 800°C under sufficient NbCl₅ pressure, but it undergoes disproportionation to Nb metal and NbCl₅ in a temperature gradient . This behavior contrasts with both the higher chloride NbCl₅, which is stable and volatile at lower temperatures, and the lower chloride clusters like Nb₃Cl₈ (NbCl₂.₆₇), which have distinct thermodynamic functions and decomposition mechanisms as calculated for a wide temperature range (298–1300 K) [1].

Thermal Stability Window
Context-dependent
Stable to 800 °C under NbCl₅ partial pressure; disproportionates to Nb(s) + NbCl₅(g)
Distinct thermal decomposition pathway for controlled precursor delivery
Cross-study comparable; temperature-gradient conditions apply
Thermodynamics Niobium Chlorides Thermal Stability Disproportionation Redox Chemistry

Reductive Coupling to 2-Amino Alcohols

NbCl₃(DME) was reported as the first practical niobium(III) reagent in organic synthesis, specifically enabling a convenient route to 2-amino alcohols via the coupling of imines with aldehydes or ketones. This work established the synthetic utility of a discrete Nb(III) species, differentiating it from the more common but mechanistically distinct Nb(V) reagents which do not promote this reductive coupling [1]. The study provided a foundational method that has been cited over 150 times, underscoring its unique role in synthetic methodology.

Reductive Coupling Route
Class-level
Imine-carbonyl coupling to 2-amino alcohols via discrete Nb(III) reagent
Supports SET pathway not accessible to Nb(V) reagents
Foundational method; substrate scope yields reported in full article
Reductive Coupling Niobium(III) Reagent 2-Amino Alcohols Imine-Aldehyde Coupling Organic Synthesis

Chemoselective [2+2+2] Cycloaddition with Defined Nb(III) Catalyst

NbCl₃(DME) acts as a well-defined catalyst precursor for the [2+2+2] intermolecular cycloaddition of alkynes and alkenes, affording 1,4,5-trisubstituted-1,3-cyclohexadiene derivatives. While low-valent species generated in situ from NbCl₅ and hydrosilanes can also catalyze similar cycloadditions with high chemo- and regioselectivity [1], the pre-formed NbCl₃(DME) complex offers a distinct advantage in experimental reproducibility and mechanistic clarity. The use of a discrete, structurally characterized Nb(III) precursor eliminates the variability associated with in situ reduction of NbCl₅, providing a more controlled entry into low-valent niobium catalysis [2].

Catalyst Definition
Head-to-head
Pre-formed NbCl₃(DME) vs. in situ NbCl₅/hydrosilane for [2+2+2] cycloaddition
Supports reproducible catalytic entry with structurally characterized precursor
Discrete complex reduces speciation variability vs. in situ generation
Cycloaddition Niobium Catalysis Chemoselectivity Regioselectivity Alkyne-Alkene Coupling

NbCl₃ Application Scenarios


Stereoselective Vicinal Diol Synthesis

NbCl₃(DME) is the reagent of choice when a synthetic route requires the intermolecular pinacol coupling of aliphatic aldehydes with a dl/meso ratio ≥9:1, as established by Szymoniak et al. This high anti diastereoselectivity is a key differentiator from classical low-valent titanium reagents, which often provide lower or more variable selectivity . Procurement of this specific niobium(III) complex is therefore justified for projects where the stereochemical integrity of the resulting vicinal diol is critical to downstream steps.

2-Amino Alcohol Synthesis via Reductive Coupling

For the synthesis of 2-amino alcohols via the coupling of imines with aldehydes or ketones, NbCl₃(DME) represents the first and most established practical niobium(III) reagent. This methodology, reported by Roskamp and Pedersen, fills a synthetic niche that is not accessible using Nb(V) reagents like NbCl₅, which lack the necessary single-electron reducing power . Procurement of NbCl₃(DME) directly enables this specific, valuable transformation.

Low-Valent Niobium Catalysis for Cycloadditions

In applications requiring a well-defined, reproducible low-valent niobium catalyst for [2+2+2] cycloadditions, the pre-formed NbCl₃(DME) complex is preferred over in situ generated catalysts from NbCl₅ . The discrete, structurally characterized nature of NbCl₃(DME) (as confirmed by XAS) minimizes experimental variability and ensures consistent catalytic activity and selectivity, which is a critical consideration for process chemistry and scale-up [4].

High-Temperature Precursor for Niobium Materials

NbCl₃ can serve as a precursor for the synthesis of niobium metal or lower niobium-containing materials via thermal decomposition. Its unique stability up to 800°C under a partial pressure of NbCl₅, followed by disproportionation to Nb metal and NbCl₅, provides a distinct thermal pathway for material deposition that is not offered by the more volatile NbCl₅ or the more thermally robust lower chloride clusters . This behavior is specifically exploited in chemical vapor transport and deposition protocols where a controlled release of Nb atoms is desired.

Application
Selection Property
Validation Focus
Stereoselective vicinal diol synthesis
High anti diastereoselectivity profile
dl/meso ratio and substrate scope review
2-Amino alcohol synthesis via reductive coupling
SET reductive coupling pathway
Imine-carbonyl coupling scope review
Low-valent Nb cycloaddition catalysis
Pre-formed discrete Nb(III) precursor
Catalytic reproducibility and speciation control
High-temperature Nb materials deposition
Thermal disproportionation pathway
Temperature-gradient decomposition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niobium(3+);trichloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.